![molecular formula C17H20FN3O3 B2958789 Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 921990-13-8](/img/structure/B2958789.png)
Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C17H20FN3O3 and its molecular weight is 333.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The compound has been utilized in the synthesis and characterization of model compounds, exploring its interactions and structural implications in biological systems. For instance, its analogs have been synthesized as model compounds for studying enzyme cofactors, highlighting its significance in understanding enzymatic processes and cofactor synthesis (Mure, Wang, & Klinman, 2003) Synthesis and characterization of model compounds of the lysine tyrosyl quinone cofactor of lysyl oxidase.
Antimicrobial Activity
Compounds structurally related to Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been synthesized and evaluated for their antimicrobial properties. Research demonstrates that these compounds exhibit significant antimicrobial activity against various bacteria and fungi, contributing to the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019) Synthesis and Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds.
Enzymatic Activity and Molecular Interactions
The chemical structure and functional groups in Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate facilitate its use in studying enzyme inhibitors and modulators. This has implications for understanding biochemical pathways and developing therapeutic agents targeting specific enzymes or receptors (Khan et al., 2022) Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.
Herbicidal Activities
Research into derivatives of Ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate also extends into agriculture, where its analogs have been evaluated for herbicidal activities, offering potential for the development of new herbicides with specific modes of action (Xu et al., 2008) Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives.
properties
IUPAC Name |
ethyl 4-(butylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-3-5-10-19-14-11-15(22)21(13-8-6-12(18)7-9-13)20-16(14)17(23)24-4-2/h6-9,11,19H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COISGZSKZVINLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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